N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
Scientific Research Applications
WAY-278759 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of MK2 and its effects on various biochemical pathways.
Biology: Employed in cellular studies to understand the role of MK2 in inflammatory responses and other cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where MK2 plays a critical role, such as inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial and anti-tubercular properties .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of bacteria and Mycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the growth of bacteria and mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in these organisms .
Pharmacokinetics
Benzothiazole derivatives have been reported to exhibit good bioavailability and low toxicity .
Result of Action
Benzothiazole derivatives have been reported to inhibit the growth of bacteria and mycobacterium tuberculosis, suggesting that they may exert bacteriostatic or bactericidal effects .
Future Directions
The compound has shown promising results in the context of Alzheimer’s disease, suggesting it may be a suitable lead for further development as an effective therapeutic agent . Future research could focus on optimizing its synthesis, further investigating its mechanism of action, and conducting preclinical and clinical trials to evaluate its safety and efficacy.
Biochemical Analysis
Biochemical Properties
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . The compound binds to the active site of AChE, inhibiting its activity and leading to an increase in acetylcholine levels. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease. Additionally, this compound has been found to interact with other proteins and biomolecules, contributing to its diverse biochemical effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound has been observed to enhance cell signaling pathways related to memory and cognition by increasing acetylcholine levels . It also influences gene expression by modulating the activity of transcription factors involved in neuroprotection. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound’s primary mode of action involves binding to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s benzothiazole and furan rings, which fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to improve cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-278759 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production methods for WAY-278759 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to meet industrial demands. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-278759 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-278759 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of WAY-278759 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of WAY-278759.
Comparison with Similar Compounds
Similar Compounds
WAY-276759: Another MK2 degrader with similar properties but different structural features.
WAY-277759: A compound with comparable biological activity but distinct chemical structure.
Uniqueness
WAY-278759 is unique due to its specific binding affinity and degradation efficiency for MK2. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPKKJKXDTKMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.